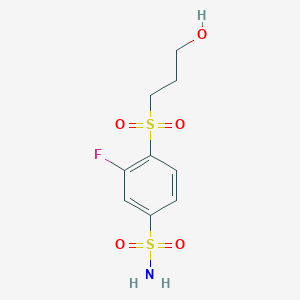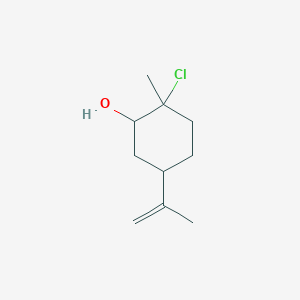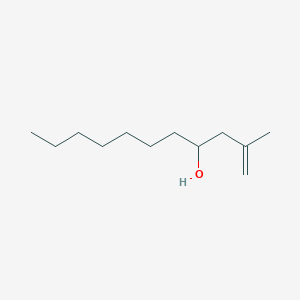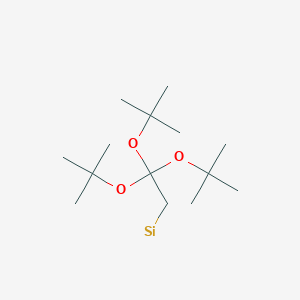![molecular formula C15H24 B14336906 1,1,7-Trimethyl-6-methylidenedecahydro-1H-cyclopropa[e]azulene CAS No. 106209-15-8](/img/structure/B14336906.png)
1,1,7-Trimethyl-6-methylidenedecahydro-1H-cyclopropa[e]azulene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,7-Trimethyl-6-methylidenedecahydro-1H-cyclopropa[e]azulene is a sesquiterpene compound with a unique tricyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,7-Trimethyl-6-methylidenedecahydro-1H-cyclopropa[e]azulene involves several steps, starting from simpler organic compounds. One common method involves the cyclization of a suitable precursor under specific conditions to form the tricyclic structure. The reaction conditions typically include the use of catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve the extraction from natural sources, such as essential oils, followed by purification processes. Alternatively, large-scale synthesis can be achieved through optimized synthetic routes that allow for higher yields and purity.
化学反応の分析
Types of Reactions
1,1,7-Trimethyl-6-methylidenedecahydro-1H-cyclopropa[e]azulene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can modify the double bonds and other functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and reaction time being critical factors.
Major Products Formed
The major products formed from these reactions include oxygenated derivatives, reduced forms of the compound, and substituted analogs with different functional groups.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the formulation of fragrances and flavors due to its presence in essential oils.
作用機序
The mechanism of action of 1,1,7-Trimethyl-6-methylidenedecahydro-1H-cyclopropa[e]azulene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved.
類似化合物との比較
Similar Compounds
Viridiflorene: Another sesquiterpene with a similar tricyclic structure.
Ledene: A compound with comparable chemical properties and applications.
Spathulenol: Known for its presence in essential oils and similar biological activities.
Uniqueness
1,1,7-Trimethyl-6-methylidenedecahydro-1H-cyclopropa[e]azulene stands out due to its unique combination of structural features and potential applications. Its specific tricyclic structure and functional groups make it a valuable compound for various scientific and industrial purposes.
特性
CAS番号 |
106209-15-8 |
|---|---|
分子式 |
C15H24 |
分子量 |
204.35 g/mol |
IUPAC名 |
1,1,7-trimethyl-6-methylidene-2,3,4,4a,5,7,7a,7b-octahydro-1aH-cyclopropa[e]azulene |
InChI |
InChI=1S/C15H24/c1-9-8-11-6-5-7-12-14(15(12,3)4)13(11)10(9)2/h10-14H,1,5-8H2,2-4H3 |
InChIキー |
RJXXTOFIDFLPCM-UHFFFAOYSA-N |
正規SMILES |
CC1C2C(CCCC3C2C3(C)C)CC1=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[2-(2-Nitrophenyl)phenyl]acetamide](/img/structure/B14336835.png)

![1H-Inden-1-one, 2,3-dihydro-2-[(3-methoxyphenyl)methylene]-](/img/structure/B14336846.png)




![N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]tetradecanamide](/img/structure/B14336870.png)


![2-[(3-Chlorophenyl)sulfanyl]aniline](/img/structure/B14336886.png)
![Benzene, 1,1'-[cyclohexylidenebis(sulfonyl)]bis-](/img/structure/B14336887.png)
